molecular formula C10H10ClN B3253971 1-(2-chloroethyl)-1H-indole CAS No. 23060-72-2

1-(2-chloroethyl)-1H-indole

Cat. No. B3253971
M. Wt: 179.64 g/mol
InChI Key: LLQLTXXWIKRBNE-UHFFFAOYSA-N
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Patent
US06416939B1

Procedure details

Into a flask of 500 ml capacity fitted with a stirrer and cooling tube, there were introduced 7.2 g (corresponding to 0.21 mol) of an oil dispersion of NaH and 50 ml of tetrahydrofuran, and the mixture was stirred on an ice-water bath. Into this mixture there was added dropwise, little by little, a solution in which 24.60 g (0.21 mol) of indole were dissolved in 100 ml of tetrahydrofuran. After completion of the dropwise addition, the ice-water bath was removed and the mixture was stirred for one hour at room temperature. Then, 49.29 g (0.21 mol) of 2-chloroethyl-p-toluene sulfonate were added, and the reaction performed under heated reflux whilst stirring for 15 hours. After completion of the reaction, the undissolved material was removed by filtration, and concentration was performed under reduced pressure. This reaction mixture was purified by column chromatography using silica gel, to obtain 15.4 g of 1-(2-chloroethyl)indole.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
49.29 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1.[Cl:12][CH2:13][CH2:14]OS(C1C=CC(C)=CC=1)(=O)=O>O1CCCC1>[Cl:12][CH2:13][CH2:14][N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
49.29 g
Type
reactant
Smiles
ClCCOS(=O)(=O)C1=CC=C(C=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred on an ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask of 500 ml capacity fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooling tube
ADDITION
Type
ADDITION
Details
Into this mixture there was added dropwise
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
the ice-water bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under heated
TEMPERATURE
Type
TEMPERATURE
Details
reflux
STIRRING
Type
STIRRING
Details
whilst stirring for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the undissolved material was removed by filtration, and concentration
CUSTOM
Type
CUSTOM
Details
This reaction mixture was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCCN1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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